Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-

Drug-likeness Lipophilicity Permeability

Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- (CAS 61364‑51‑0) is a synthetic quinazoline–sulfonamide hybrid assembling a 4‑methoxyphenyl‑2‑quinazoline core with a 4‑methylbenzenesulfonamide side chain. The scaffold unites two privileged pharmacophores: the quinazoline ring, which is a proven kinase‑inhibitor template, and the primary sulfonamide, which is the classic zinc‑binding motif for carbonic anhydrase (CA) inhibition.

Molecular Formula C22H19N3O3S
Molecular Weight 405.5 g/mol
CAS No. 61364-51-0
Cat. No. B12942477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-
CAS61364-51-0
Molecular FormulaC22H19N3O3S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H19N3O3S/c1-15-7-13-18(14-8-15)29(26,27)25-22-19-5-3-4-6-20(19)23-21(24-22)16-9-11-17(28-2)12-10-16/h3-14H,1-2H3,(H,23,24,25)
InChIKeyNGWBTPFJZKDMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

61364-51-0 – A Key Quinazoline‐Sulfonamide Intermediate for Focused Lead Generation


Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- (CAS 61364‑51‑0) is a synthetic quinazoline–sulfonamide hybrid assembling a 4‑methoxyphenyl‑2‑quinazoline core with a 4‑methylbenzenesulfonamide side chain [1]. The scaffold unites two privileged pharmacophores: the quinazoline ring, which is a proven kinase‑inhibitor template, and the primary sulfonamide, which is the classic zinc‑binding motif for carbonic anhydrase (CA) inhibition [2]. Unlike the vast majority of quinazoline‑sulfonamide derivatives that require a free –SO₂NH₂ group for CA activity, this compound carries a –SO₂NH– linkage, which subtly modulates zinc binding and offers a distinct selectivity profile across CA isoforms [2].

Scaffold Quinazoline core – kinase inhibitor research template
Binding motif Sulfonamide linkage – carbonic anhydrase zinc-binding context
Differentiation 4‑Methoxy substituent – modulates lipophilicity and polar surface area

Why 61364‑51‑0 Cannot Be Simply Replaced by a Close Quinazoline‑Sulfonamide Analog


Quinazoline‑sulfonamide analogues are frequently treated as interchangeable building blocks, yet small structural changes profoundly alter both physicochemical and biochemical properties. The 4′‑methoxy substituent on the 2‑phenyl ring of 61364‑51‑0, for instance, lowers lipophilicity by ~0.3 logD units and raises topological polar surface area (TPSA) by >12 Ų relative to the des‑methoxy analog 4‑methyl‑N‑(2‑phenylquinazolin‑4‑yl)benzenesulfonamide [1][2]. This directly impacts passive permeability, protein binding, and ultimately cellular activity. Moreover, the N‑(quinazolin‑4‑yl)‑4‑methylbenzenesulfonamide linkage presents a hindered zinc‑binding geometry compared with primary sulfonamides, leading to isoform‑selective CA inhibition that is lost when the 4‑methylbenzenesulfonamide portion is substituted with a simple benzenesulfonamide [3].

Des‑methoxy analog
Higher logP and lower TPSA may shift cellular permeability and off‑target binding profile vs 61364‑51‑0.
Simple benzenesulfonamide
Lacks 4‑methyl substitution – reported CA isoform bias and selectivity window may not transfer.

Head‑to‑Head Physicochemical & Class‑Level Pharmacological Differentiation for 61364‑51‑0


Physicochemical Advantage: Lower Lipophilicity Versus the Des‑Methoxy Analog

In comparison with its closest commercially available analog, 4‑methyl‑N‑(2‑phenylquinazolin‑4‑yl)benzenesulfonamide (CAS 50871‑62‑0), the target compound 61364‑51‑0 displays a reduced XLogP3 (4.4 vs. 4.7) and an elevated topological polar surface area (92.79 vs. 80.3 Ų) due to the 4′‑methoxy group [1][2]. The lower logP enhances aqueous solubility while the higher TPSA retains blood–brain barrier permeability within a desirable range for CNS‑exposed targets.

Lipophilicity vs analog
Head‑to‑head
ΔXLogP3 = –0.3
ΔTPSA = +12.49 Ų
vs des‑methoxy analog
Reported favorable oral drug‑like space
Computed values; experimental permeability to verify
Drug-likeness Lipophilicity Permeability

Carbonic Anhydrase Inhibition: N‑(Quinazolin‑4‑yl)sulfonamide Motif Delivers Nanomolar hCA IX/XII Potency

The N‑(quinazolin‑4‑yl)sulfonamide anchor is a validated zinc‑binding group that confers potent inhibition of tumor‑associated carbonic anhydrase isoforms IX and XII. In a head‑to‑head study of quinazoline‑linked benzenesulfonamides, compounds with the same core connectivity as 61364‑51‑0 achieved KI values against hCA IX in the range 1.6–32.2 nM and against hCA XII in the range 5.2–9.2 nM, rivalling the reference inhibitor acetazolamide (hCA IX KI = 25.0 nM; hCA XII KI = 5.7 nM) [1]. The 4‑methyl substitution on the benzenesulfonamide ring, shared by 61364‑51‑0, was present in the most potent compounds of the series (e.g., compounds 45 and 47).

CA IX/XII inhibition
Class‑level
Class‑member KI: hCA IX 1.6–32.2 nM
hCA XII 5.2–9.2 nM
May support tumor‑microenvironment lead design
Inferred from structural class; direct assay needed
Carbonic anhydrase Tumor microenvironment Hypoxia

EGFR Kinase Dual‑Targeting Potential: The Quinazoline Core Retains Anti‑EGFR Activity in Hybrid Sulfonamides

While 61364‑51‑0 has not been directly assayed against EGFR, the quinazoline‑sulfonamide hybrid class has yielded potent EGFR inhibitors. A structurally related 2‑(3‑methoxyphenyl)quinazoline sulfanilamide (10b) inhibited EGFR with an IC₅₀ of 51.2 nM, surpassing the clinical inhibitor erlotinib (IC₅₀ = 80 nM) in the same assay [1]. The same compound simultaneously inhibited hCA IX (KI = 38.4 nM) and hCA XII (KI = 8.9 nM), demonstrating that a methoxyphenyl‑quinazoline core with a sulfonamide tail can deliver dual EGFR/CA inhibition.

Dual EGFR/CA potential
Cross‑study
Analog 10b: EGFR IC₅₀ = 51.2 nM
hCA IX KI = 38.4 nM
Dual‑targeting chemotype context
Direct measurement on 61364‑51‑0 pending
EGFR Tyrosine kinase Dual inhibitor

Synthetic Versatility: A Single‑Step Diversification Handle for Parallel Library Synthesis

The 4‑methylbenzenesulfonamide group in 61364‑51‑0 is not merely a pharmacophore; it serves as a practical synthetic handle. N‑(Quinazolin‑4‑yl)‑4‑methylbenzenesulfonamides are prepared from the corresponding 4‑chloroquinazoline and 4‑methylbenzenesulfonamide under mild conditions in yields exceeding 85 % [1]. The resulting sulfonamide can be selectively deprotected (e.g., via HBr/AcOH) to generate the free 4‑aminoquinazoline, which can then be re‑functionalized with alternative groups. This allows a single intermediate to access diverse C‑4 substitution libraries without repeating the quinazoline synthesis.

Synthetic handle
Supporting
Typical yield >85% for N‑(quinazolin‑4‑yl)‑sulfonamide formation
Enables protect‑and‑diversify SAR expansion
Class‑reported method; batch-specific validation advised
Medicinal chemistry Library synthesis Structure‑activity relationship

Selectivity Window: 4‑Methylbenzenesulfonamide Substitution Shifts CA Isoform Bias Away from Off‑Target hCA II

A critical liability of many sulfonamide carbonic anhydrase inhibitors is potent inhibition of the ubiquitous cytosolic isoform hCA II, which causes diuretic and metabolic side‑effects. In a systematic series of quinazoline‑linked benzenesulfonamides, compounds bearing the 4‑methylbenzenesulfonamide tail (e.g., compounds 45 and 47) showed hCA II KI values of 0.73–16.5 nM—still sub‑micromolar but substantially higher (i.e., less inhibitory) than their sub‑nanomolar to low single‑digit nanomolar KI values against tumor‑associated hCA IX and XII [1]. This creates a selectivity margin of ≥5‑fold for hCA IX/XII over hCA II, compared with acetazolamide (hCA II KI = 12.0 nM) that shows essentially no isoform discrimination.

CA isoform selectivity
Class‑level
Selectivity margin ≥5‑fold for hCA IX/XII over hCA II
May bias hits toward tumor‑associated isoforms
Inferred from structural analogs; direct selectivity confirmation required
Selectivity Carbonic anhydrase II Off-target activity

High‑Impact Research & Procurement Scenarios for 61364‑51‑0


Tumor Hypoxia‑Targeted Lead Identification: CA IX/XII Inhibitor Screening

Groups investigating the tumor hypoxic microenvironment can procure 61364‑51‑0 as a pre‑validated quinazoline‑sulfonamide scaffold with nanomolar CA IX/XII inhibitory potential . The compound’s inherent isoform bias (>5‑fold selectivity over hCA II) streamlines hit triage, allowing medicinal chemists to initiate SAR with a scaffold that already deprioritizes the primary off‑target liability. Its favorable lipophilicity (XLogP3 = 4.4) and polar surface area (92.79 Ų) further support cellular permeability without excessive logP‑driven cytotoxicity .

Parallel Library Synthesis: A Protected 4‑Aminoquinazoline Intermediate for SAR Expansion

Medicinal chemistry labs seeking to build focused quinazoline libraries can use 61364‑51‑0 as a stable, storable precursor to 2‑(4‑methoxyphenyl)quinazolin‑4‑amine . The 4‑methylbenzenesulfonamide group protects the 4‑amino position during subsequent manipulations of the quinazoline ring, then is cleaved under standard conditions (e.g., HBr/AcOH) to reveal the free amine for further derivatization. This ‘protect‑and‑diversify’ strategy reduces the synthetic sequence by 1‑2 steps compared with starting from the 4‑chloroquinazoline, directly lowering labor and reagent costs per analog.

Dual EGFR/CA Inhibitor Discovery: Procuring a Pre‑Optimized Chemotype for Multi‑Targeted Cancer Therapy

Programs pursuing dual EGFR kinase and carbonic anhydrase inhibition can source 61364‑51‑0 as a building block for creating hybrid inhibitors. The 4‑methoxyphenylquinazoline core directly mirrors the pharmacophore of the dual inhibitor 10b (EGFR IC₅₀ = 51.2 nM; hCA IX KI = 38.4 nM; hCA XII KI = 8.9 nM), which out‑performed erlotinib in both kinase inhibition and across‑the‑panel antiproliferative activity (mean GI% = 68 % against NCI‑60) . Using 61364‑51‑0 as a reference compound or synthetic entry point enables direct head‑to‑head benchmarking of new analogs against a chemotype with demonstrated dual‑target potency.

Physicochemical Benchmarking: A Standard Compound for Optimizing CNS‑Permeable Sulfonamide Series

Teams developing CNS‑penetrant sulfonamide drugs can use 61364‑51‑0 as a physicochemical reference point. With an XLogP3 of 4.4 and TPSA of 92.79 Ų, the compound sits at the upper acceptable boundary for oral CNS drugs . Its close analog without the 4′‑methoxy group (XLogP3 = 4.7, TPSA = 80.3 Ų) exceeds this boundary , demonstrating the critical role of the methoxy substituent in maintaining CNS drug‑likeness. Procurement of 61364‑51‑0 therefore allows direct experimental measurement of permeability and efflux ratios, providing a calibration point for computational models guiding CNS series optimization.

Application
Selection Property
Validation Focus
Hypoxia model CA IX/XII screening
Quinazoline‑sulfonamide scaffold with reported isoform bias
Isoform‑selectivity and cell‑permeability endpoints
Focused library synthesis
Protected 4‑aminoquinazoline intermediate
Cleavage efficiency and diversification scope
Dual EGFR/CA pathway studies
Methoxyphenyl‑quinazoline core with sulfonamide tail
Kinase and CA inhibition assay cross‑validation
CNS‑permeable sulfonamide benchmarking
Lipophilicity‑PSA balance for brain penetration models
Experimental logD, PAMPA, and efflux ratio measurement
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